3,3-Dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid is an organic compound that belongs to the class of butanoic acids. Its chemical formula is , and it has a molecular weight of 218.26 g/mol. The compound features a unique structure that includes a dimethyl group and an imidazolidinone moiety, which contributes to its potential biological activity and applications in various scientific fields.
This compound can be sourced from commercial suppliers such as Sigma-Aldrich and is classified under the category of carboxylic acids due to the presence of a carboxyl functional group (-COOH). It is also recognized for its potential use in pharmaceutical applications, particularly as a building block in drug synthesis or as a biologically active agent .
The synthesis of 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid can be approached through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutanoic acid with an appropriate imidazolidinone derivative, typically under acidic or basic conditions to facilitate the formation of the desired product.
Technical Details:
The molecular structure of 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid features:
3,3-Dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid can participate in various chemical reactions typical for carboxylic acids:
Technical Details:
The reactivity of this compound may be influenced by the presence of both the carboxylic acid and imidazolidinone functionalities, allowing for diverse reaction pathways.
Research into related compounds suggests potential applications in inhibiting specific enzymes involved in metabolic pathways or disease processes.
Relevant Data:
The stability of this compound under various pH conditions and its reactivity towards nucleophiles are critical for its application in synthetic chemistry and pharmacology .
3,3-Dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid has potential applications in:
The unique structure of this compound makes it a candidate for further research into its biological activities and therapeutic potentials.
The synthesis of 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid (CAS 192725-57-8) hinges on sequential reactions that assemble the imidazolidinone ring and the sterically hindered carboxylic acid backbone. A common approach begins with tert-leucine derivatives, where the α-amino group undergoes nucleophilic addition to isocyanate intermediates like 2-chloroethyl isocyanate. Subsequent intramolecular cyclization under basic conditions forms the 2-oxoimidazolidine ring. This method requires precise stoichiometric control to avoid polyalkylation byproducts. Alternatively, ring-closing strategies employ urea formation between 1,2-diaminoethane and α-keto esters derived from 3,3-dimethylbutyric acid precursors, followed by acid-catalyzed dehydration [1] [2].
Transition-metal catalysis enhances the efficiency of imidazolidinone cyclization. Palladium complexes (e.g., Pd(OAc)₂) facilitate carbonylative coupling between α-amino amides and phosgene alternatives like triphosgene. This method operates under mild conditions (60–80°C) and achieves yields >75% by minimizing oligomerization. Bismuth(III) catalysts (e.g., Bi(NO₃)₃) offer an eco-friendly alternative, promoting ring closure at 100°C with 90% selectivity. These systems leverage Lewis acid activation of carbonyl groups, accelerating nucleophilic attack by the adjacent amine [5] [6].
Table 1: Catalytic Systems for Imidazolidinone Synthesis
Catalyst | Temperature | Yield (%) | Selectivity (%) | Byproducts |
---|---|---|---|---|
Pd(OAc)₂ | 80°C | 78 | 85 | Oligomeric species |
Bi(NO₃)₃ | 100°C | 82 | 90 | <5% Dehydrated amines |
None (thermal) | 180°C | 45 | 60 | Tar formation |
Grignard reagents (e.g., MeMgCl, t-BuMgBr) enable the installation of the 3,3-dimethyl group. In a key step, ethyl 2-(2-oxoimidazolidin-1-yl)acetate undergoes nucleophilic addition with tert-butylmagnesium bromide. The reaction demands anhydrous conditions and low temperatures (−20°C) to suppress ketone reduction or over-addition. The bulky tert-butyl group introduces significant steric hindrance, limiting yields to 50–65%. Chelation control with additives like TMEDA (tetramethylethylenediamine) improves regioselectivity by directing the Grignard reagent to the carbonyl carbon rather than the imidazolidinone nitrogen [2].
Carboxylate unmasking is critical for accessing the target acid from ester precursors. Saponification with NaOH (2M, 80°C) provides moderate yields but risks imidazolidinone ring opening under prolonged heating. Acid-mediated hydrolysis (HCl/H₂O, reflux) circumvents this but generates halogenated byproducts. A two-step enzymatic-hydrolytic approach using lipases (e.g., Candida antarctica) in pH-buffered media (pH 7.0) selectively cleaves ethyl esters at 40°C, preserving the heterocycle. Post-hydrolysis, acidification (citric acid to pH 2–3) precipitates the product, which is isolated via filtration in >95% purity [2] [4] [6].
Table 2: Hydrolysis Conditions for Ester Derivatization
Method | Conditions | Yield (%) | Purity (%) | Drawbacks |
---|---|---|---|---|
Alkaline hydrolysis | 2M NaOH, 80°C, 4h | 70 | 88 | Ring degradation >10% |
Acid hydrolysis | 6M HCl, reflux, 12h | 65 | 82 | Chlorinated impurities |
Enzymatic hydrolysis | Lipase, pH 7.0, 40°C, 24h | 85 | 95 | Slow reaction kinetics |
Solvent selection and catalyst design are pivotal for sustainability. Polar aprotic solvents (e.g., DMI, 1,3-dimethyl-2-imidazolidinone) enable homogeneous reaction conditions while allowing recycling via distillation. Catalytic Wolff-Kishner reduction modifications replace stoichiometric hydrazine with catalytic hydrazine hydrate and molecular oxygen (1 atm), converting pyruvates to carboxylates with H₂O as the sole byproduct. Microwave-assisted cyclization reduces reaction times from 12h to 30 minutes, cutting energy use by 70%. These innovations lower the E-factor (kg waste/kg product) from 15 to <5 [4] [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7